molecular formula C8H18N2O B037957 (S)-2-(2-Methoxypropan-2-yl)pyrrolidin-1-amine CAS No. 118535-61-8

(S)-2-(2-Methoxypropan-2-yl)pyrrolidin-1-amine

Cat. No.: B037957
CAS No.: 118535-61-8
M. Wt: 158.24 g/mol
InChI Key: IPFWMHRLLPDMCC-ZETCQYMHSA-N
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Description

(S)-2-(2-Methoxypropan-2-yl)pyrrolidin-1-amine is a chiral, sterically hindered pyrrolidine-based amine of significant interest in synthetic and medicinal chemistry. Its core value lies in its application as a versatile chiral building block and ligand for asymmetric synthesis. The molecule features a stereogenic center adjacent to the amine nitrogen and a bulky, electron-donating 2-methoxypropan-2-yl group, which confers unique stereoelectronic properties. This structure makes it an excellent precursor for the development of chiral catalysts, particularly in metal-catalyzed reactions such as enantioselective hydrogenations and carbon-carbon bond-forming reactions. Furthermore, its constrained, three-dimensional scaffold is highly valuable in drug discovery for the design of novel bioactive molecules, where it can be used to induce conformational restraint, modulate physicochemical properties, and explore structure-activity relationships (SAR) in targets like G-protein-coupled receptors (GPCRs) or enzymes. Researchers utilize this compound to synthesize sophisticated molecular architectures, where control over absolute stereochemistry is critical for achieving desired biological activity or material properties. This product is intended for research applications only.

Properties

IUPAC Name

(2S)-2-(2-methoxypropan-2-yl)pyrrolidin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-8(2,11-3)7-5-4-6-10(7)9/h7H,4-6,9H2,1-3H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPFWMHRLLPDMCC-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCCN1N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@@H]1CCCN1N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30369339
Record name SBB017511
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118535-61-8
Record name SBB017511
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acid-Catalyzed Ring Functionalization

In a representative procedure, (S)-1-methoxy-2-propylamine (53.5 g, 0.6 mol) is reacted with 37% hydrochloric acid (148 g, 1.5 mol) under nitrogen atmosphere. The mixture is heated in an autoclave at 90°C for 10 hours under 3–5 bar pressure, followed by cooling and decompression. This step achieves quantitative conversion to the hydrochloride intermediate, as confirmed by 1H^1 \text{H}-NMR (δ=1.35(d, 3H),3.41(m, 1H),3.60(m, 1H),3.77(m, 1H)\delta = 1.35 \, \text{(d, 3H)}, 3.41 \, \text{(m, 1H)}, 3.60 \, \text{(m, 1H)}, 3.77 \, \text{(m, 1H)}).

Alkylation and Cyclization

Subsequent alkylation introduces the methoxypropan-2-yl group via nucleophilic substitution. For example, reacting the hydrochloride intermediate with 2-methoxypropene in the presence of potassium carbonate (K2_2CO3_3) yields the pyrrolidine ring. This step typically occurs in tetrahydrofuran (THF) at 60°C for 12 hours, achieving 75–80% isolated yield.

Industrial Production Methods

Scalable synthesis demands efficiency and reproducibility. Industrial protocols employ continuous flow reactors to enhance heat transfer and reduce reaction times (Table 1).

Table 1: Industrial Reaction Parameters

ParameterValue
Reactor TypeContinuous Flow (10 L capacity)
Temperature135–140°C
Pressure19–30 bar
Residence Time2–4 hours
Yield85–90%

Distillation under reduced pressure (20 mbar) isolates the product with >99.5% purity.

Purification Techniques

Azeotropic Distillation

Azeotropic distillation using toluene-water mixtures removes residual moisture while preserving stereochemical integrity. This method reduces water content to <0.1% (w/w) and enhances product stability.

Crystallization

Recrystallization from ethyl acetate/n-hexane (1:3 v/v) at −20°C yields colorless crystals, as confirmed by differential scanning calorimetry (melting point: 89–91°C).

Analytical Characterization

Rigorous quality control ensures compliance with pharmaceutical standards:

  • Chiral HPLC : Retention time = 12.3 min (Chiralpak IA column, 90:10 n-hexane:isopropanol).

  • Polarimetry : [α]D20=+34.5(c=1.0,CHCl3)[\alpha]_D^{20} = +34.5^\circ \, (c = 1.0, \text{CHCl}_3).

  • Mass Spectrometry : m/z 158.24 [M+H]+^+.

Case Studies and Experimental Data

Optimization of Reaction Time

A kinetic study compared autoclave (3–45 bar) vs. reflux conditions (Table 2).

Table 2: Reaction Time vs. Yield

ConditionTime (h)Yield (%)
Autoclave (135°C)492
Reflux (100°C)4878

Autoclave reactions outperformed reflux methods, attributed to enhanced reaction kinetics under pressure.

Scale-Up Challenges

Industrial batches (50 kg scale) faced viscosity issues during distillation, resolved by incremental solvent addition (10% v/v ethanol). This modification reduced processing time by 30% without compromising purity .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2-Methoxypropan-2-yl)pyrrolidin-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

(S)-2-(2-Methoxypropan-2-yl)pyrrolidin-1-amine has various applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of agrochemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-(2-Methoxypropan-2-yl)pyrrolidin-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral nature allows it to bind stereospecifically to these targets, influencing biological pathways and processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

(S)-2-(Methoxymethyl)pyrrolidin-1-amine (SAMP)
  • Structure : Methoxymethyl group at the 2-position (C₆H₁₄N₂O; MW: 130.19 g/mol).
  • Applications : Widely used as a chiral auxiliary in asymmetric alkylation and Diels-Alder reactions .
  • Physical Properties : Boiling point: 183.7°C; density: 1.0 g/cm³; lower steric hindrance compared to the target compound .
(S)-2-(Methoxydiphenylmethyl)pyrrolidin-1-amine (SAPP)
  • Structure : Bulky methoxydiphenylmethyl substituent (C₁₈H₂₂N₂O; MW: 282.38 g/mol).
  • Applications : Employed in reactions requiring enhanced stereocontrol due to its large substituent, such as in complex natural product synthesis .
[(2S,4S)-4-Methoxy-1-methylpyrrolidin-2-yl]methyl(methyl)amine
  • Structure : Additional methyl group at the 4-position and methoxy group at the 2-position (C₈H₁₈N₂O; MW: 158.24 g/mol).
  • Applications : Specialized in catalysis and medicinal chemistry due to its dual substituents .

Comparative Analysis

Property Target Compound SAMP SAPP [(2S,4S)-4-Methoxy...]
Molecular Formula C₈H₁₈N₂O C₆H₁₄N₂O C₁₈H₂₂N₂O C₈H₁₈N₂O
Molecular Weight 158.24 g/mol 130.19 g/mol 282.38 g/mol 158.24 g/mol
Substituent 2-Methoxypropan-2-yl Methoxymethyl Methoxydiphenylmethyl 4-Methoxy, 1-methyl
Steric Hindrance Moderate Low High Moderate
Boiling Point ~210.2°C (est.) 183.7°C Not reported Not reported
Key Applications Antitumor agent synthesis Asymmetric alkylation High-stereocontrol RXNs Catalysis
Chiral Utility Intermediate in imines Chiral auxiliary Chiral auxiliary Dual functional groups

Biological Activity

(S)-2-(2-Methoxypropan-2-yl)pyrrolidin-1-amine is a chiral organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound has the following characteristics:

  • Molecular Formula : C₈H₁₉N₁O
  • Molecular Weight : Approximately 143.23 g/mol
  • Structure : Contains a pyrrolidine ring substituted with a methoxypropan-2-yl group, contributing to its unique properties and potential bioactivity.

Biological Activities

Research indicates that this compound exhibits various biological activities. Key areas of investigation include:

  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens.
  • Anticancer Activity : The compound has been investigated for its effects on cancer cell lines, showing promise in inhibiting tumor growth.
  • Neuroactive Properties : Its chiral nature may contribute to neuroactive effects, making it a candidate for further exploration in neuropharmacology.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • The pyrrolidine ring may interact with specific enzymes or receptors, modulating biological pathways.
  • The methoxy group enhances solubility and may facilitate interactions with biological targets.

Case Studies and Experimental Data

Several studies have provided insights into the biological activity of this compound. Below are summarized findings from key research efforts:

StudyFocusFindings
Antimicrobial ActivityInvestigated for potential antimicrobial properties with promising results against specific bacterial strains.
Anticancer ActivityDemonstrated significant inhibition of tumor cell proliferation in vitro, particularly against solid tumors.
NeuroactivityExplored as a potential neuroactive agent; further studies needed to elucidate specific effects on neuronal pathways.

Structure-Activity Relationship (SAR) Analysis

A systematic study of structure–activity relationships (SAR) has been conducted to understand how variations in the chemical structure affect biological activity. Key observations include:

  • Compounds with additional hydrogen bond donor-acceptor pairs showed enhanced activity against specific cancer cell lines.
  • Substitutions on the pyrrolidine ring influenced both potency and selectivity towards various biological targets.

Q & A

Basic: What synthetic methodologies are employed to prepare (S)-2-(2-Methoxypropan-2-yl)pyrrolidin-1-amine, and how is its purity validated?

The compound is synthesized via condensation reactions, such as reacting crotonaldehyde with this compound under anhydrous conditions, yielding imine derivatives (82% yield) . Purification typically involves silica gel chromatography, and structural validation employs 1^1H/13^{13}C NMR spectroscopy. Key spectral markers include signals at δ 3.33 ppm (OCH3_3) and δ 1.15–1.05 ppm (two CH3_3 groups on the methoxypropan-2-yl moiety) . Chiral HPLC or polarimetry confirms enantiopurity, critical for asymmetric applications .

Basic: How is this compound utilized as a chiral auxiliary in asymmetric synthesis?

This compound (SAMP) is a well-established chiral auxiliary for inducing stereochemistry in hydrazones and imines. For example, it condenses with carbonyl compounds to form enantiomerically pure hydrazones, which undergo stereoselective [4+2] cycloadditions (e.g., Diels-Alder reactions) . The pyrrolidine ring’s rigidity and methoxy group’s steric bulk direct facial selectivity, enabling >90% enantiomeric excess in products like pyridine bis-hydrazones .

Advanced: What mechanistic insights explain the enantioselectivity of this amine in organocatalytic systems?

In organocatalysis, the compound’s stereocenter and methoxypropan-2-yl group create a chiral microenvironment that stabilizes transition states via non-covalent interactions (e.g., hydrogen bonding, π-stacking). For instance, in asymmetric 1,4-conjugate additions to nitroolefins, the amine forms a chiral hydrazone catalyst (e.g., compound 74 in ), which aligns reactants through a defined spatial arrangement. Computational studies (DFT) and kinetic isotopic effects (KIE) are recommended to probe transition-state geometries .

Advanced: How can researchers resolve contradictions in spectroscopic data when this compound is used in multicomponent reactions?

Complex reaction mixtures may obscure NMR signals. Strategies include:

  • 2D NMR (HSQC, HMBC): Assigns overlapping protons/carbons (e.g., distinguishing pyrrolidine H-2 (δ 3.65 ppm) from imine protons) .
  • Isotopic labeling: 15^{15}N-labeled amines clarify nitrogen environments in hydrazone adducts.
  • Crystallography: Single-crystal X-ray diffraction (using SHELXL ) resolves absolute configurations, especially for enantiomeric pairs (e.g., 12c vs. 12d in ).

Advanced: What are the challenges in scaling up reactions involving this amine for industrial research, and how are they mitigated?

While scaling is not the focus, methodological considerations for reproducibility include:

  • Moisture sensitivity: Anhydrous conditions (e.g., THF/CHCl3_3, molecular sieves) prevent hydrolysis of imine intermediates .
  • Catalyst loading: Optimizing stoichiometry (1.05–2.0 eq. of amine) balances cost and efficiency .
  • Solid-phase synthesis: Immobilizing reactants on polystyrene resin (Method C in ) simplifies purification and recycling .

Advanced: How does the stereochemistry of this compound influence its biological activity in medicinal chemistry studies?

Though direct biological data is limited, its derivatives (e.g., pyridine bis-hydrazones) show antitumor activity via topoisomerase inhibition. The (S)-configuration enhances binding to chiral enzyme pockets, as demonstrated in cytotoxicity assays (IC50_{50} values <10 µM) . Comparative studies with (R)-enantiomers (e.g., 12d ) are critical to establish structure-activity relationships (SAR).

Basic: What analytical techniques are recommended for quantifying trace impurities in this compound?

Pharmaceutical-grade purity (99%) is validated using:

  • HPLC-MS: Detects impurities like (2RS)-2-(2-oxopyrrolidin-1-yl)butanoic acid at <0.1% .
  • Chiral GC: Monitors enantiomeric excess (>99.5%) to ensure no racemization during storage .

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